Prostate-specific membrane antigen, often abbreviated as PSMA, is a protein that is overexpressed in prostate cancer cells. The specific peptide sequence known as "PSMA (27-38)" refers to a segment of this protein that has garnered interest for its potential applications in targeted therapies and imaging techniques for prostate cancer. This peptide sequence is critical for the development of various radiolabeled compounds used in diagnostics and therapeutics.
PSMA (27-38) is derived from the larger PSMA protein, which is a type II transmembrane glycoprotein. It belongs to the class of enzymes known as glutamate carboxypeptidases and functions in the hydrolysis of N-acetylaspartylglutamate. The peptide sequence (27-38) specifically corresponds to amino acids 27 through 38 of the PSMA protein and is classified under peptide-based ligands targeting prostate cancer.
The synthesis of PSMA (27-38) typically involves solid-phase peptide synthesis techniques. Key steps include:
The molecular structure of PSMA (27-38) can be represented by its amino acid sequence, which includes specific residues that contribute to its binding affinity for PSMA. The sequence typically consists of hydrophilic and hydrophobic residues that influence its conformation and interaction with target cells.
The primary chemical reactions involved in the synthesis of PSMA (27-38) include:
The mechanism of action for PSMA (27-38) involves its binding affinity to prostate-specific membrane antigen expressed on prostate cancer cells. Upon binding, it can facilitate:
PSMA (27-38) exhibits several notable physical and chemical properties:
PSMA (27-38) has several applications in scientific research and clinical practice:
The characterization of PSMA (27-38) emerged from foundational discoveries spanning four decades:
1983–1993: Target Identification
1993–2003: Molecular Cloning and Extracellular Domain Mapping
2003–Present: Ligand Design Revolution
Table 1: Key Historical Milestones in PSMA (27-38) Characterization
Year | Discovery | Significance |
---|---|---|
1983 | LNCaP cell line established | Source for PSMA antigen discovery [1] |
1987 | 7E11-C5 antibody developed | First anti-PSMA mAb (intracellular epitope) [4] |
1993 | PSMA gene cloned (FOLH1) | Extracellular domain sequence identified [4] |
1997 | J591 antibody engineered | First extracellular domain binder (incl. PSMA (27-38)) [4] |
2012 | 68Ga-PSMA-11 clinical use | First urea-based PET tracer [4] [9] |
PSMA (27-38)'s structural role enables three theranostic applications:
The extracellular location of PSMA (27-38) permits high-affinity tracer binding. In biochemical recurrence (BCR), PSMA-PET detects metastases at PSA levels as low as 0.03 ng/mL, outperforming conventional imaging:
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: